Belotecan

Catalog No.
S548600
CAS No.
256411-32-2
M.F
C25H27N3O4
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belotecan

CAS Number

256411-32-2

Product Name

Belotecan

IUPAC Name

(19S)-19-ethyl-19-hydroxy-10-[2-(propan-2-ylamino)ethyl]-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C25H27N3O4/c1-4-25(31)19-11-21-22-17(12-28(21)23(29)18(19)13-32-24(25)30)15(9-10-26-14(2)3)16-7-5-6-8-20(16)27-22/h5-8,11,14,26,31H,4,9-10,12-13H2,1-3H3/t25-/m0/s1

InChI Key

LNHWXBUNXOXMRL-VWLOTQADSA-N

SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O

Solubility

Soluble in DMSO, not in water

Synonyms

7-(2-(N-isopropylamino)ethyl)camptothecin, belotecan, belotecan hydrochloride, CKD 602, CKD-602, CKD602

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CCNC(C)C)O

Description

The exact mass of the compound Belotecan is 433.2002 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Supplementary Records. It belongs to the ontological category of pyranoindolizinoquinoline in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Belotecan works by inhibiting the enzyme topoisomerase I. This enzyme is essential for DNA replication and transcription in cells. By inhibiting topoisomerase I, Belotecan prevents cancer cells from dividing and multiplying [].

Clinical Trials

Belotecan has been investigated in clinical trials for the treatment of various cancers, including:

  • Small-cell lung cancer []
  • Ovarian cancer
  • Cervical cancer
  • Head and neck cancers

Belotecan, chemically known as 7-{2-(N-isopropylamino)ethyl}-(20S)-camptothecin, is a synthetic derivative of camptothecin, a well-known anticancer agent. It belongs to the class of compounds known as camptothecins, which are characterized by a pentacyclic ring structure that includes a pyrrolo[3,4-beta]-quinoline moiety and a conjugated pyridone moiety. The introduction of a water-solubilizing group at position 7 and a hydroxyl group at position 20 enhances its solubility and biological activity compared to other camptothecin derivatives .

During its synthesis. The primary steps include:

  • Methylation Reaction: Natural camptothecin is mixed with ferrous sulfate, sulfuric acid, and a methyl source compound such as acetaldehyde or acetone. Hydrogen peroxide is added under cooling conditions to facilitate a free radical methylation reaction .
  • Mannich Reaction: The resulting compound from the methylation step is then reacted with isopropylamine, an acid, and a methylene source in a polar solvent under heating conditions. This step forms the final product, belotecan .
  • Purification: After the reactions, the products are extracted and purified through crystallization to yield pure belotecan .

Belotecan exhibits significant biological activity primarily through its action as an inhibitor of DNA topoisomerase I. By stabilizing the cleavable complex between topoisomerase I and DNA, belotecan effectively inhibits DNA replication and transcription processes. This mechanism leads to cytotoxic effects on cancer cells, making it particularly effective against various types of cancers including ovarian cancer and small cell lung cancer .

In preclinical studies, belotecan has shown synergistic effects when combined with cisplatin, enhancing its efficacy in inhibiting cancer cell growth . Its unique structural modifications contribute to improved solubility and bioavailability compared to other camptothecin derivatives .

The synthesis of belotecan involves a semi-synthetic approach that combines natural and synthetic components:

  • Starting Material: Natural camptothecin serves as the base compound.
  • Reagents: Ferrous sulfate and sulfuric acid facilitate the methylation process.
  • Methyl Source: Acetaldehyde or acetone is used for introducing methyl groups.
  • Final Modifications: The Mannich reaction introduces the isopropylamino group, completing the synthesis .

This method is noted for its low material costs and energy consumption compared to previous synthetic routes.

Belotecan has been investigated for various therapeutic applications:

  • Cancer Treatment: It is primarily used in clinical settings for treating epithelial ovarian cancer and small cell lung cancer.
  • Combination Therapy: Studies indicate that it can be effectively combined with other chemotherapeutic agents like cisplatin to enhance antitumor activity .
  • Research Tool: Due to its mechanism of action on topoisomerase I, belotecan serves as an important compound in cancer research for understanding drug resistance mechanisms and developing new therapies .

Research indicates that belotecan interacts with various drugs and compounds:

  • Cisplatin Synergy: Studies have shown that belotecan enhances the effects of cisplatin in gastric cancer cell lines by increasing DNA interstrand cross-links .
  • Methemoglobinemia Risk: Co-administration with benzyl alcohol may increase the risk of methemoglobinemia, highlighting the need for careful monitoring when used in combination therapies .

Belotecan shares similarities with other camptothecin derivatives but has unique features that distinguish it:

Compound NameStructure FeaturesUnique Aspects
CamptothecinOriginal compound with lactone structureLess water-soluble than belotecan
IrinotecanPro-drug requiring conversion to active formLower efficacy in certain cancers
TopotecanSimilar mechanism but different side chainsHigher toxicity profile
SN-38Active metabolite of irinotecanMore potent but less soluble

Belotecan's enhanced solubility and modified structure allow for better pharmacokinetic properties compared to these similar compounds, making it a promising candidate in cancer therapy .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

433.20015635 g/mol

Monoisotopic Mass

433.20015635 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

27Z82M2G1N

MeSH Pharmacological Classification

Topoisomerase I Inhibitors

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX68 - Belotecan

Other CAS

256411-32-2

Wikipedia

Belotecan

Dates

Modify: 2023-07-15
1: Kim HS, Park NH, Kang S, Seo SS, Chung HH, Kim JW, Song YS, Kang SB. Comparison of the efficacy between topotecan- and belotecan-, a new camptothecin analog, based chemotherapies for recurrent epithelial ovarian cancer: a single institutional experience. J Obstet Gynaecol Res. 2010 Feb;36(1):86-93. PubMed PMID: 20178532.
2: Jeong J, Cho BC, Sohn JH, Choi HJ, Kim SH, Lee YJ, Jung MK, Shin SJ, Park MS, Kim SK, Chang J, Kim JH. Belotecan for relapsing small-cell lung cancer patients initially treated with an irinotecan-containing chemotherapy: A phase II trial. Lung Cancer. 2010 Mar 16. [Epub ahead of print] PubMed PMID: 20138389.
3: Lee DH, Kim SW, Suh C, Lee JS, Ahn JS, Ahn MJ, Park K, Na II, Lee JC, Ryoo BY, Yang SH. Multicenter phase 2 study of belotecan, a new camptothecin analog, and cisplatin for chemotherapy-naive patients with extensive-disease small cell lung cancer. Cancer. 2010 Jan 1;116(1):132-6. Erratum in: Cancer. 2010 Jan 15;116(2):540. PubMed PMID: 19904804.
4: Nam EJ, Kim JW, Kim JH, Kim S, Kim SW, Jang SY, Lee DW, Jung YW, Kim YT. Efficacy and Toxicity of Belotecan With and Without Cisplatin in Patients With Recurrent Ovarian Cancer. Am J Clin Oncol. 2009 Sep 10. [Epub ahead of print] PubMed PMID: 19745693.
5: Kim SJ, Kim JS, Kim SC, Kim YK, Kim YK, Kang JY, Yoon HK, Song JS, Lee SH, Moon HS, Kim JW, Kim KH, Kim CH, Shim BY, Kim HK. A multicenter phase II study of belotecan, new camptothecin analogue, in patients with previously untreated extensive stage disease small cell lung cancer. Lung Cancer. 2010 Jun;68(3):446-9. Epub 2009 Aug 14. PubMed PMID: 19683359.
6: Kim HS, Kang SB, Seo SS, Han SS, Kim JW, Park NH, Kang SB, Lee HP, Song YS. Phase I/IIa study of combination chemotherapy with CKD-602 and cisplatin in patients with recurrent epithelial ovarian cancer. Ann N Y Acad Sci. 2009 Aug;1171:627-34. PubMed PMID: 19723113.
7: Zamboni WC, Strychor S, Maruca L, Ramalingam S, Zamboni BA, Wu H, Friedland DM, Edwards RP, Stoller RG, Belani CP, Ramanathan RK. Pharmacokinetic study of pegylated liposomal CKD-602 (S-CKD602) in patients with advanced malignancies. Clin Pharmacol Ther. 2009 Nov;86(5):519-26. Epub 2009 Aug 12. PubMed PMID: 19675541.
8: Jin QR, Shim WS, Choi MK, Tian GY, Song IS, Yang SG, Kim DD, Chung SJ, Shim CK. Decreased urinary secretion of belotecan in folic acid-induced acute renal failure rats due to down-regulation of Oat1 and Bcrp. Xenobiotica. 2009 Oct;39(10):711-21. PubMed PMID: 19552531.
9: Kim YY, Park CK, Kim SK, Phi JH, Kim JH, Kim CY, Wang KC, Cho BK. CKD-602, a camptothecin derivative, inhibits proliferation and induces apoptosis in glioma cell lines. Oncol Rep. 2009 Jun;21(6):1413-9. PubMed PMID: 19424618.
10: Zamboni WC, Ramalingam S, Friedland DM, Edwards RP, Stoller RG, Strychor S, Maruca L, Zamboni BA, Belani CP, Ramanathan RK. Phase I and pharmacokinetic study of pegylated liposomal CKD-602 in patients with advanced malignancies. Clin Cancer Res. 2009 Feb 15;15(4):1466-72. Epub 2009 Feb 3. Erratum in: Clin Cancer Res. 2009 Apr 15;15(8):2949-50. PubMed PMID: 19190127.
11: Ok YJ, Myoung H, Kim YK, Lee JH, Kim MJ, Yun PY. Apoptotic effect of CKD-602 (Camtobell) on oral squamous cell carcinoma cell lines. Oral Oncol. 2009 Mar;45(3):266-72. Epub 2008 Aug 19. PubMed PMID: 18715816.
12: Lee HP, Seo SS, Ryu SY, Kim JH, Bang YJ, Park SY, Nam JH, Kang SB, Lee KH, Song YS. Phase II evaluation of CKD-602, a camptothecin analog, administered on a 5-day schedule to patients with platinum-sensitive or -resistant ovarian cancer. Gynecol Oncol. 2008 Jun;109(3):359-63. Epub 2008 Apr 10. PubMed PMID: 18405948.
13: Zamboni WC, Strychor S, Joseph E, Walsh DR, Zamboni BA, Parise RA, Tonda ME, Yu NY, Engbers C, Eiseman JL. Plasma, tumor, and tissue disposition of STEALTH liposomal CKD-602 (S-CKD602) and nonliposomal CKD-602 in mice bearing A375 human melanoma xenografts. Clin Cancer Res. 2007 Dec 1;13(23):7217-23. PubMed PMID: 18056203.
14: Lee DH, Kim SW, Bae KS, Hong JS, Suh C, Kang YK, Lee JS. A phase I and pharmacologic study of belotecan in combination with cisplatin in patients with previously untreated extensive-stage disease small cell lung cancer. Clin Cancer Res. 2007 Oct 15;13(20):6182-6. PubMed PMID: 17947485.
15: Lee DH, Kim SW, Suh C, Lee JS, Lee JH, Lee SJ, Ryoo BY, Park K, Kim JS, Heo DS, Kim NK. Belotecan, new camptothecin analogue, is active in patients with small-cell lung cancer: results of a multicenter early phase II study. Ann Oncol. 2008 Jan;19(1):123-7. Epub 2007 Sep 6. PubMed PMID: 17823384.
16: Yu NY, Conway C, Pena RL, Chen JY. STEALTH liposomal CKD-602, a topoisomerase I inhibitor, improves the therapeutic index in human tumor xenograft models. Anticancer Res. 2007 Jul-Aug;27(4B):2541-5. PubMed PMID: 17695551.
17: Chung MK, Kim CY, Kim JC. Reproductive toxicity evaluation of a new camptothecin anticancer agent, CKD-602, in pregnant/lactating female rats and their offspring. Cancer Chemother Pharmacol. 2007 Feb;59(3):383-95. Epub 2006 Aug 1. PubMed PMID: 16896929.
18: Chung MK, Han SS, Kim JC. Evaluation of the toxic potentials of a new camptothecin anticancer agent CKD-602 on fertility and early embryonic development in rats. Regul Toxicol Pharmacol. 2006 Aug;45(3):273-81. Epub 2006 Jun 30. PubMed PMID: 16814440.
19: Chung MK, Kim JC, Han SS. Embryotoxic effects of CKD-602, a new camptothecin anticancer agent, in rats. Reprod Toxicol. 2005 May-Jun;20(1):165-73. PubMed PMID: 15808800.
20: Kim JC, Shin DH, Park SH, Park SC, Kim YB, Kim HC, Cha SW, Cho KH, Kang BH, Chung MK. 4-Week repeated intravenous dose toxicity study of a new camptothecin anticancer agent CKD-602 in dogs. Food Chem Toxicol. 2005 May;43(5):699-706. PubMed PMID: 15778009.
21: Chung MK, Kim JC, Han SS. Effects of CKD-602, a new camptothecin anticancer agent, on pregnant does and embryo-fetal development in rabbits. Drug Chem Toxicol. 2005;28(1):35-49. PubMed PMID: 15720034.
22: Kim JC, Shin DH, Kim SH, Kim JK, Park SC, Son WC, Lee HS, Suh JE, Kim CY, Ha CS, Chung MK. Subacute toxicity evaluation of a new camptothecin anticancer agent CKD-602 administered by intravenous injection to rats. Regul Toxicol Pharmacol. 2004 Dec;40(3):356-69. PubMed PMID: 15546689.
23: Crul M. CKD-602. Chong Kun Dang. Curr Opin Investig Drugs. 2003 Dec;4(12):1455-9. Review. PubMed PMID: 14763132.
24: Kim EJ, Lee RK, Suh JE, Han SS, Kim JK. Safety pharmacology of CKD-602, a novel anticancer agent. Arzneimittelforschung. 2003;53(4):272-9. PubMed PMID: 12785124.
25: Cho JY, Seo HB, Yu KS, Bae KS, Yi SY, Jang IJ, Shin SG. Simple and sensitive determination of the new antitumor drug CKD-602 in human plasma by liquid chromatography. J Chromatogr B Analyt Technol Biomed Life Sci. 2003 Jan 25;784(1):25-31. PubMed PMID: 12504179.
26: Park IS, Ahn MR, Suh SK, Choi HS, Sohn SJ, Yang JS, Yoo TM, Kuh HJ. In vitro pharmacodynamics of CKD-602 in HT-29 cells. Arch Pharm Res. 2002 Oct;25(5):718-23. Erratum in: Arch Pharm Res. 2002 Dec;25(6):989. PubMed PMID: 12433211.
27: Kim JH, Lee SK, Lim JL, Shin HJ, Hong CI. Preformulation studies of a novel camptothecin anticancer agent, CKD-602: physicochemical characterization and hydrolytic equilibrium kinetics. Int J Pharm. 2002 Jun 4;239(1-2):207-11. PubMed PMID: 12052706.
28: Lee JH, Lee JM, Lim KH, Kim JK, Ahn SK, Bang YJ, Hong CI. Preclinical and phase I clinical studies with Ckd-602, a novel camptothecin derivative. Ann N Y Acad Sci. 2000;922:324-5. PubMed PMID: 11193913.
29: Lee JH, Lee JM, Kim JK, Ahn SK, Lee SJ, Kim MY, Jew SS, Park JG, Hong CI. Antitumor activity of 7-[2-(N-isopropylamino)ethyl]-(20S)-camptothecin, CKD602, as a potent DNA topoisomerase I inhibitor. Arch Pharm Res. 1998 Oct;21(5):581-90. PubMed PMID: 9875499.

Explore Compound Types